3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229310
InChI: InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H
SMILES:
Molecular Formula: C13H8ClFO
Molecular Weight: 234.65 g/mol

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

CAS No.:

Cat. No.: VC16229310

Molecular Formula: C13H8ClFO

Molecular Weight: 234.65 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde -

Specification

Molecular Formula C13H8ClFO
Molecular Weight 234.65 g/mol
IUPAC Name 3-(3-chloro-5-fluorophenyl)benzaldehyde
Standard InChI InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H
Standard InChI Key CZIABJJWCYPTAP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C=O

Introduction

Chemical Identification and Structural Properties

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde belongs to the biphenyl aldehyde family, distinguished by its substitution pattern. Key identifiers include:

PropertyValue
IUPAC Name3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
CAS Number1242339-78-1
Molecular FormulaC₁₃H₈ClFO
Molecular Weight242.65 g/mol
Structural FeaturesBiphenyl core with chloro (Cl), fluoro (F), and aldehyde (-CHO) substituents

The compound’s structure enables selective reactivity, particularly at the aldehyde group and halogenated positions, making it a valuable intermediate in synthetic chemistry .

Chemical Reactivity and Functionalization

The aldehyde group in 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde serves as a reactive handle for further derivatization:

  • Nucleophilic Addition: Reacts with amines to form Schiff bases, useful in coordination chemistry.

  • Reduction: Convertible to a primary alcohol using sodium borohydride (NaBH₄).

  • Condensation Reactions: Participates in Knoevenagel or Aldol condensations to generate α,β-unsaturated carbonyl compounds.

Halogen substituents enhance electrophilic aromatic substitution (EAS) reactivity, enabling modifications at the chloro and fluoro positions .

Applications in Pharmaceutical Research

Antibiotic and Antiviral Development

The compound’s halogenated structure aligns with motifs seen in antimicrobial agents. Chlorine and fluorine atoms improve lipid solubility, facilitating bacterial membrane penetration. Preliminary studies suggest utility in:

  • Inhibiting Viral Proteases: Halogenated aromatics often disrupt enzyme active sites, potentially targeting SARS-CoV-2 Mᵖʳᵒ or HIV-1 protease .

  • Combating Drug-Resistant Pathogens: Synergistic effects with existing antibiotics are under investigation.

Fluorescent Probes and Staining

The aldehyde group allows conjugation to fluorophores, enabling applications in:

  • Cellular Imaging: Tagging biomolecules for tracking intracellular processes.

  • Diagnostic Assays: Detecting biomarkers via fluorescence resonance energy transfer (FRET).

Comparative Analysis with Analogous Compounds

To contextualize its utility, consider the following halogenated biphenyl aldehydes:

CompoundSubstituentsPrimary Application
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehydeCl, F, CHOAntimicrobials, Fluorescent probes
4'-Nitro-[1,1'-biphenyl]-3-carbaldehydeNO₂, CHOOrganic electronics
2',5'-Dibromo-[1,1'-biphenyl]-3-carbaldehydeBr, CHOPhotocatalysis

This compound’s dual halogenation offers a balance of electronic effects and steric accessibility, distinguishing it from nitro- or bromo-dominated analogs .

Future Perspectives and Research Directions

  • Mechanistic Studies: Elucidate interactions with microbial targets using X-ray crystallography.

  • Derivative Libraries: Synthesize and screen analogs for enhanced bioactivity.

  • Toxicological Profiling: Assess safety margins for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator